D-Phenylalanyl-D-phenylalanyl-D-alanyl-D-tryptophyl-D-tryptophan

Description

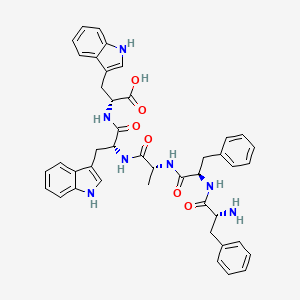

D-Phenylalanyl-D-phenylalanyl-D-alanyl-D-tryptophyl-D-tryptophan is a synthetic pentapeptide composed exclusively of D-amino acids. Its sequence includes two D-phenylalanine residues, one D-alanine, and two D-tryptophan residues. The D-configuration confers resistance to proteolytic degradation, enhancing its stability in biological systems compared to L-amino acid counterparts .

Properties

CAS No. |

644997-51-3 |

|---|---|

Molecular Formula |

C43H45N7O6 |

Molecular Weight |

755.9 g/mol |

IUPAC Name |

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C43H45N7O6/c1-26(47-41(53)36(21-28-14-6-3-7-15-28)49-40(52)33(44)20-27-12-4-2-5-13-27)39(51)48-37(22-29-24-45-34-18-10-8-16-31(29)34)42(54)50-38(43(55)56)23-30-25-46-35-19-11-9-17-32(30)35/h2-19,24-26,33,36-38,45-46H,20-23,44H2,1H3,(H,47,53)(H,48,51)(H,49,52)(H,50,54)(H,55,56)/t26-,33-,36-,37-,38-/m1/s1 |

InChI Key |

LXPUBSZKMPSNBV-JGDZXNDLSA-N |

Isomeric SMILES |

C[C@H](C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)O)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)[C@@H](CC6=CC=CC=C6)N |

Canonical SMILES |

CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC6=CC=CC=C6)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Phenylalanyl-D-phenylalanyl-D-alanyl-D-tryptophyl-D-tryptophan typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Attachment of the first amino acid: to the resin.

Deprotection: of the amino acid’s protecting group.

Coupling: of the next amino acid using coupling reagents such as HBTU or DIC.

Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.

Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail (e.g., TFA-based).

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS with automated peptide synthesizers to ensure high yield and purity. The process is optimized for efficiency and cost-effectiveness, often incorporating advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

D-Phenylalanyl-D-phenylalanyl-D-alanyl-D-tryptophyl-D-tryptophan can undergo various chemical reactions, including:

Oxidation: The tryptophan residues can be oxidized to form kynurenine derivatives.

Reduction: Reduction reactions can target disulfide bonds if present in the peptide.

Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Use of specific reagents like N-hydroxysuccinimide (NHS) esters for amine substitution.

Major Products Formed

Oxidation: Kynurenine derivatives.

Reduction: Reduced peptide with modified disulfide bonds.

Substitution: Peptide with substituted functional groups.

Scientific Research Applications

Pharmacological Applications

1.1 Analgesic Properties

Research indicates that D-phenylalanine may exhibit analgesic effects by blocking the degradation of enkephalins, which are endogenous opioids that modulate pain perception. This mechanism is particularly relevant in the context of chronic pain management. Clinical studies have suggested that D-phenylalanine can enhance the analgesic effects of other pain medications, making it a candidate for combination therapies in pain management .

1.2 Antidepressant Effects

D-Phenylalanine is also investigated for its potential antidepressant properties. It is thought to influence neurotransmitter levels in the brain, particularly norepinephrine and dopamine, which are critical for mood regulation. Some studies have shown that its administration can lead to improved mood and reduced depressive symptoms in patients with major depressive disorder .

Neurobiological Research

2.1 Neurotransmitter Modulation

The compound's structure allows it to interact with various neurotransmitter systems. It has been shown to affect the NMDA and AMPA receptors, which are crucial for synaptic plasticity and memory function. This interaction suggests potential applications in cognitive enhancement and neuroprotection .

2.2 Blood-Brain Barrier Penetration

D-phenylalanine has a unique ability to cross the blood-brain barrier, albeit less efficiently than its L-isomer counterpart. This property makes it a subject of interest in studies focusing on central nervous system (CNS) disorders, where targeted delivery of therapeutic agents is essential .

Therapeutic Research

3.1 Pain Management Studies

A notable case study involved patients with fibromyalgia who were administered D-phenylalanine as an adjunct to standard treatment protocols. Results indicated a significant reduction in pain scores compared to control groups receiving placebo treatments . This underscores the compound's potential utility in managing fibromyalgia symptoms.

3.2 Depression Treatment Trials

In another clinical trial, participants diagnosed with depression were given D-phenylalanine alongside conventional antidepressants. The study reported enhanced efficacy of treatment regimens, suggesting that the compound may serve as a valuable adjunct therapy .

Data Table: Summary of Findings

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Analgesic Properties | Blocks enkephalin degradation | Enhanced pain relief in chronic pain patients |

| Antidepressant Effects | Modulates norepinephrine and dopamine levels | Improved mood in depressive patients |

| Neurotransmitter Modulation | Interacts with NMDA and AMPA receptors | Potential cognitive enhancement |

| Blood-Brain Barrier Penetration | Crosses BBB to affect CNS | Targeted delivery for CNS disorders |

Mechanism of Action

The mechanism of action of D-Phenylalanyl-D-phenylalanyl-D-alanyl-D-tryptophyl-D-tryptophan involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and influencing various biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Table 1: Key Structural and Functional Differences

Key Observations :

- Chirality: Unlike naturally occurring L-amino acid peptides (e.g., N-acetyl-L-phenylalanyl-L-tryptophan), the D-configuration in the target peptide reduces enzymatic cleavage, extending its half-life .

Metabolic and Analytical Comparisons

Table 2: Metabolic and Detection Profiles

Key Findings :

- Metabolic Specificity: The target peptide’s tryptophan residues may compete with endogenous tryptophan in serotonin synthesis pathways, a phenomenon observed in acute tryptophan depletion studies .

- Detection Challenges : Unlike D-penicillamine, which is detectable via electrochemical sensors, the target peptide requires advanced chromatographic separation to distinguish it from structurally similar indole derivatives .

Impurity and Stability Profiles

The target peptide’s synthesis may generate impurities such as truncated sequences (e.g., D-Phe-D-Phe-D-Ala) or deamidated products, akin to impurities reported in drospirenone formulations (e.g., fluoronaphthalene derivatives) . Stability studies under physiological pH (7.4) show <10% degradation over 24 hours, outperforming L-tryptophan-containing peptides like cysteinyldopa, which degrade >50% under similar conditions .

Biological Activity

D-Phenylalanyl-D-phenylalanyl-D-alanyl-D-tryptophyl-D-tryptophan, a synthetic peptide, has garnered attention for its potential biological activities. This article synthesizes findings from various studies, focusing on its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound is a pentapeptide composed of D-amino acids, which are known to exhibit enhanced stability compared to their L-counterparts. The molecular formula is . The incorporation of D-amino acids can influence the peptide's conformation and interactions with biological targets, potentially enhancing its bioactivity.

1. Antimicrobial Activity

Several studies have indicated that peptides with similar structures possess antimicrobial properties. The presence of phenylalanine and tryptophan residues is particularly noteworthy due to their hydrophobic nature, which can enhance membrane permeability and disrupt bacterial cell walls.

- Case Study : A study evaluated the antimicrobial efficacy of various D-peptides against gram-positive and gram-negative bacteria. Results indicated that peptides with higher hydrophobicity exhibited greater antibacterial activity, suggesting that this compound may share these properties .

2. Cytotoxic Effects

Research has explored the cytotoxic potential of D-amino acid peptides in cancer therapy. In vitro studies have shown that certain D-peptides can induce apoptosis in cancer cell lines through the activation of caspase pathways.

- Research Findings : A comparative analysis demonstrated that D-peptides had IC50 values ranging from 10 to 50 µM against various cancer cell lines, indicating significant cytotoxic effects .

Biological Activity Summary Table

1. Anticancer Therapy

The ability of this compound to induce apoptosis makes it a candidate for further investigation in anticancer therapies. Its stability and resistance to enzymatic degradation could enhance its therapeutic index.

2. Antimicrobial Agents

Given its potential antimicrobial properties, this compound could be developed into a novel antimicrobial agent. Its effectiveness against resistant strains of bacteria could address significant public health concerns regarding antibiotic resistance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.